

# A Comparative Toxicological Assessment of Disperse Blue 1 and Disperse Red 1

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## Compound of Interest

Compound Name: Disperse Blue 1

Cat. No.: B124965

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This guide provides a comparative toxicological overview of two widely used textile dyes, **Disperse Blue 1** and Disperse Red 1. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their potential hazards. The data presented is a synthesis of findings from various toxicological studies.

## Executive Summary

**Disperse Blue 1**, an anthraquinone dye, and Disperse Red 1, an azo dye, exhibit distinct toxicological profiles. While both have demonstrated genotoxic potential, the primary concern with **Disperse Blue 1** is its carcinogenicity in the urinary bladder of rats, a process linked to the formation of calculi and chronic inflammation. Disperse Red 1 has shown evidence of genotoxicity both in vitro and in vivo, affecting various cell types and inducing reproductive toxicity in animal models. This guide summarizes key toxicological data and experimental methodologies to provide a clear comparison of their adverse effects.

## Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for **Disperse Blue 1** and Disperse Red 1 from various studies.

### Table 1: Acute and Chronic Toxicity Data

Parameter	Disperse Blue 1	Disperse Red 1	Reference
Oral LD50 (Rat)	1.2 to >6.3 g/kg bw	Not explicitly found, but studies used oral doses up to 500 mg/kg	[1][2]
Aquatic Toxicity (Daphnia similis EC50-48h)	Not Found	0.13 mg/L	[3]
Aquatic Toxicity (Chronic PNEC for Daphnia similis)	Not Found	0.06 µg/L	[3]

**Table 2: Genotoxicity and Carcinogenicity Data**

Endpoint	Disperse Blue 1	Disperse Red 1	Reference
Ames Test (Salmonella typhimurium)	Weakly mutagenic in TA1537, TA1535, TA97, and TA98	Positive, induces frame-shift mutations	[1][4]
In vitro Micronucleus Assay (Human Lymphocytes)	Not explicitly found	Increased frequency at $\geq 0.2 \mu\text{g/mL}$	[5]
In vitro Micronucleus Assay (HepG2 cells)	Not explicitly found	Increased frequency at $\geq 2.0 \mu\text{g/mL}$	[5]
In vivo Micronucleus Assay (Mouse Bone Marrow)	Not explicitly found	Increased frequency at 0.5 and 50 mg/kg bw	[6]
In vivo Comet Assay (Mouse Liver)	Not explicitly found	Increased DNA damage at 0.005 mg/kg bw	[6]
Carcinogenicity (Rat)	Clear evidence of urinary bladder neoplasms (papillomas and carcinomas)	Limited evidence of a carcinogenic effect	[1][7][8][9]
Carcinogenicity (Mouse)	Equivocal evidence in males, no evidence in females	Not explicitly found	[7]

## Experimental Protocols

### Disperse Blue 1: Carcinogenicity Bioassay in Rats (NTP TR-299)

This protocol provides a general overview based on the National Toxicology Program study.

- Test Animals: Fischer 344/N rats.

- Administration: The dye was administered in the diet for up to two years.
- Dose Groups: Multiple dose groups were used, with concentrations up to 20,000 ppm (2%) in the diet.[\[1\]](#)
- Observations: Animals were monitored for clinical signs of toxicity, and body weights were recorded.
- Pathology: At the end of the study, a complete necropsy was performed. Tissues from all major organs were collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions. Special attention was given to the urinary bladder for the presence of calculi and tumors.[\[7\]](#)[\[9\]](#)

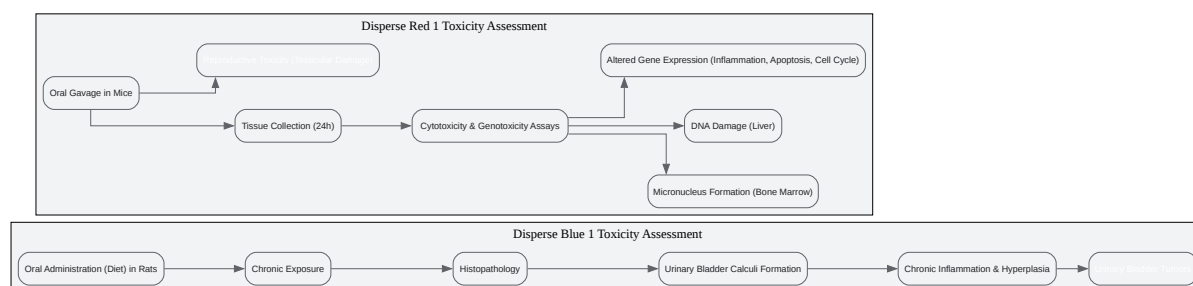
## Disperse Red 1: In Vivo Genotoxicity Study in Mice

This protocol is based on a study investigating the genotoxic effects of commercial Disperse Red 1.

- Test Animals: Swiss male mice.[\[6\]](#)
- Administration: A single dose was administered by oral gavage.
- Dose Groups: Doses ranged from 0.0005 to 500 mg/kg body weight.[\[6\]](#)
- Sample Collection: Bone marrow, liver, and kidney cells, as well as leukocytes, were collected 24 hours after exposure.[\[6\]](#)
- Micronucleus Assay: Bone marrow cells were analyzed for the frequency of micronucleated polychromatic erythrocytes.[\[6\]](#)
- Comet Assay: Primary DNA damage in liver and kidney cells was assessed using the comet assay.[\[6\]](#)
- Gene Expression Analysis: The expression of genes involved in inflammation (IL1B), cell-cycle control (CDKN1A), and apoptosis (BCL2, BAX) was analyzed in liver cells and leukocytes.[\[6\]](#)

## Visualizations

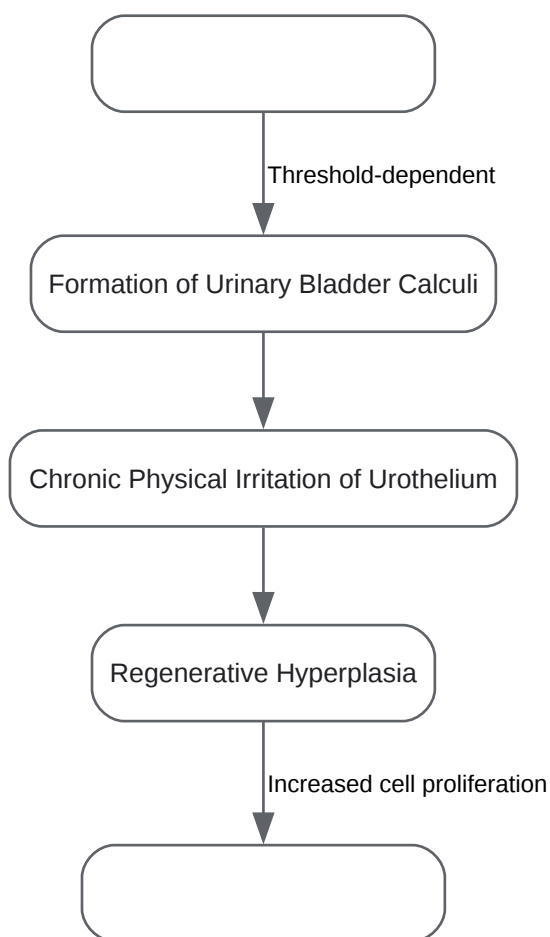
### Experimental Workflow and Toxicological Outcomes



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Caption: Comparative workflow of toxicity assessment for **Disperse Blue 1** and Disperse Red 1.

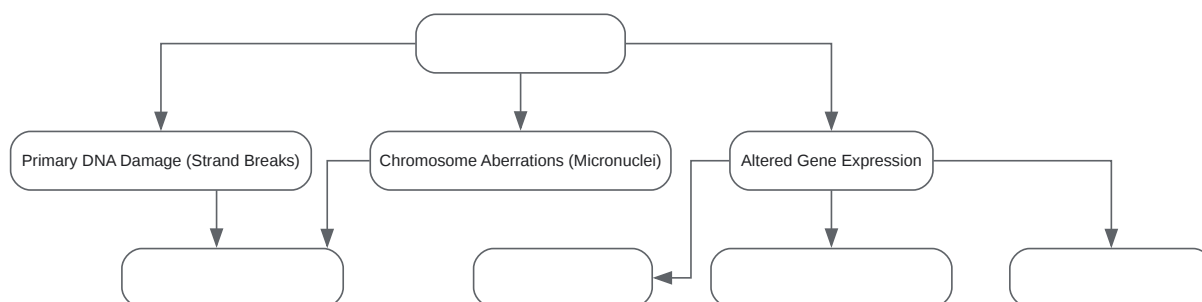
## Proposed Mechanism of Disperse Blue 1 Carcinogenicity



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Caption: Proposed non-genotoxic mechanism of **Disperse Blue 1**-induced bladder cancer in rats.

## Cellular and Genetic Effects of Disperse Red 1



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Caption: Overview of the genotoxic and cellular effects induced by Disperse Red 1.

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